2-Bromo-6-fluoropyridine is an organic compound with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It is categorized as a halogenated pyridine derivative, characterized by the presence of bromine and fluorine substituents at the 2 and 6 positions of the pyridine ring, respectively. The compound appears as a white to pale yellow solid and has a melting point ranging from 30 to 32 °C and a boiling point between 162 and 164 °C .
This compound is notable for its versatility as a building block in organic synthesis, enabling the creation of various derivatives and complex molecules. Its structure allows for significant reactivity, making it valuable in both medicinal chemistry and materials science.
2-Bromo-6-fluoropyridine exhibits various biological activities, primarily due to its interactions with different biological targets. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in drug development contexts .
Additionally, its derivatives have been investigated for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
The synthesis of 2-Bromo-6-fluoropyridine can be achieved through several methods:
2-Bromo-6-fluoropyridine serves multiple applications across various fields:
Studies have shown that 2-Bromo-6-fluoropyridine interacts with several biological systems:
These interactions highlight its importance in drug design and safety assessments.
Several compounds share structural similarities with 2-Bromo-6-fluoropyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-fluoro-4-methylpyridine | 180608-37-1 | 0.88 |
2-Bromo-6-fluoro-3-methylpyridine | 1211536-01-4 | 0.88 |
2-Bromo-6-fluoropyridin-3-amine | 1068976-51-1 | 0.83 |
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | 40273-45-8 | 0.74 |
While these compounds share similar structural features, 2-Bromo-6-fluoropyridine stands out due to its specific halogenation pattern, which significantly influences its reactivity and biological activity. The combination of bromine and fluorine enhances its potential as a versatile building block in organic synthesis while providing unique properties that differentiate it from its analogs.
Acute Toxic;Irritant